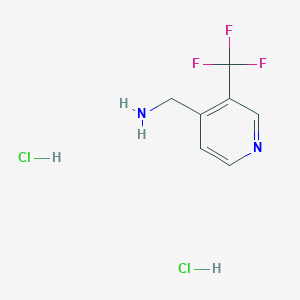
(3-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride
Übersicht
Beschreibung
“(3-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride”, also known as TFPMA, is a chemical compound that has generated significant scientific interest in the fields of pharmacology, medicinal chemistry, and chemical synthesis. It has a CAS Number of 1798725-24-2 and a molecular weight of 249.06 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The chemical compound (3-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride has been involved in various scientific research studies focusing on its synthesis, characterization, and application in creating novel compounds with potential biological activities. One study described the synthesis of heterocyclic Schiff bases using 3-aminomethyl pyridine, which were screened for anticonvulsant activity. These compounds, including derivatives of the trifluoromethylpyridinyl methanamine, showed promising results in seizure protection after administration in animal models (Pandey & Srivastava, 2011). Another example includes the synthesis of novel imidazo[1,5-a]pyridine derivatives starting from (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine, demonstrating the versatility of this compound in facilitating the development of new chemical entities with potential for further investigation (Mihorianu et al., 2010).
Photophysical and Photocytotoxic Properties
Research into the photophysical and photocytotoxic properties of compounds derived from (3-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride has shown significant potential in medical applications, particularly in the development of therapeutic agents that can be activated by light. Iron(III) complexes containing derivatives of this compound have demonstrated unprecedented photocytotoxicity under red light to various cell lines through apoptosis and the generation of reactive oxygen species. This suggests a potential application in targeted cancer therapies (Basu et al., 2014; Basu et al., 2015).
Catalytic and Polymerization Applications
In the field of catalysis and polymerization, derivatives of (3-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride have been utilized as ligands in the synthesis of metal complexes that serve as catalysts. For example, unsymmetrical NCN′ and PCN pincer palladacycles were synthesized and showed good activity and selectivity in catalytic applications, demonstrating the utility of this compound in the development of new catalytic systems (Roffe et al., 2016).
Anion Detection in Aqueous Solution
Furthermore, research has explored the application of (3-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride derivatives in the selective detection and discrimination of anions in aqueous solutions. A study involving a tri-(2-picolyl) amine functionalized triarylborane demonstrated the compound's ability to distinguish between cyanide and fluoride ions through different fluorogenic responses, highlighting its potential use in environmental monitoring and safety applications (Zhang et al., 2019).
Eigenschaften
IUPAC Name |
[3-(trifluoromethyl)pyridin-4-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)6-4-12-2-1-5(6)3-11;;/h1-2,4H,3,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLMHZWXTHPOPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CN)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



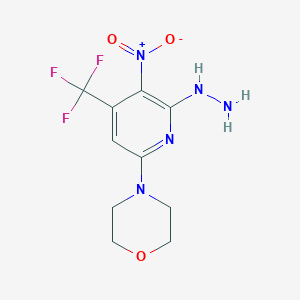
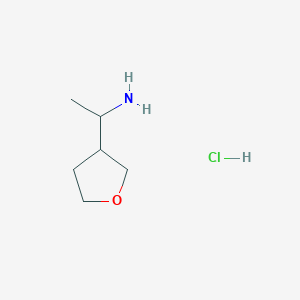
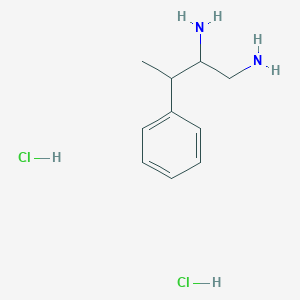
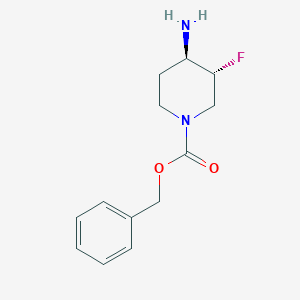
![methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1458456.png)
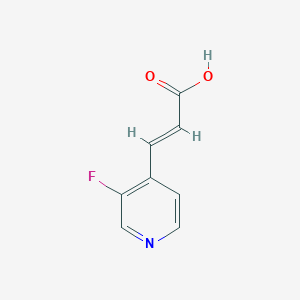
![[4-(2-Phenyl-1H-imidazol-1-yl)benzyl]amine hydrochloride](/img/structure/B1458460.png)
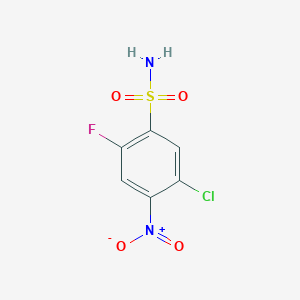
![2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride](/img/structure/B1458465.png)
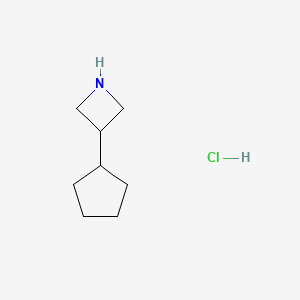
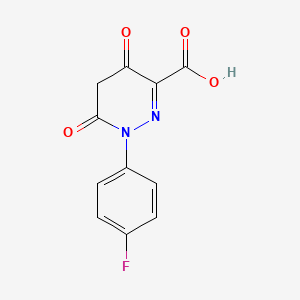
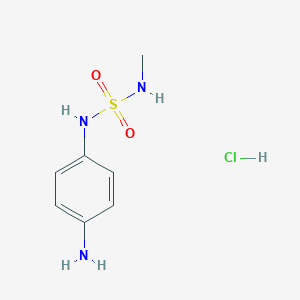
![2-Azaspiro[3.4]octane hemioxalate](/img/structure/B1458472.png)
![9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B1458473.png)